molecular formula C25H19N5O4 B14111322 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14111322
M. Wt: 453.4 g/mol
InChI Key: CTKYHRYLNILZMZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzodioxin ring, a naphthalene moiety, and a pyrazolotriazine core, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and naphthalene intermediates, followed by their coupling with the pyrazolotriazine core. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient production of the compound in significant quantities. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions involve the replacement of one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse product profiles.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, could lead to the discovery of new therapeutic agents or diagnostic tools.

Medicine

In medicine, this compound may be explored for its pharmacological properties. Studies on its efficacy, safety, and mechanism of action could pave the way for the development of new drugs for various diseases.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may offer advantages in terms of performance, stability, and functionality.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to specific physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide include other heterocyclic compounds with benzodioxin, naphthalene, or pyrazolotriazine moieties. Examples include:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(phenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-2-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features. The presence of the benzodioxin, naphthalene, and pyrazolotriazine moieties in a single molecule provides a distinct set of chemical and biological properties that may not be found in other compounds. This uniqueness makes it a valuable subject of study for researchers in various fields.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis of the Compound

The synthesis of this compound involves multiple steps:

  • Starting Material Preparation : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Formation of Intermediate Compounds : The intermediate compounds are formed through reactions with various acylating agents and base catalysts.
  • Final Coupling Reaction : The final product is obtained by coupling the naphthalene derivative with the prepared intermediates under controlled conditions.

The detailed synthetic route can be summarized as follows:

StepReagents/ConditionsProduct
12,3-Dihydrobenzo[1,4]dioxin-6-amine + Acylating AgentIntermediate A
2Intermediate A + Naphthalene derivativeThis compound

Enzyme Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on various enzymes relevant to neurodegenerative diseases and metabolic disorders:

  • Acetylcholinesterase (AChE) : The compound showed significant inhibition against AChE with an IC50 value indicating its potential in treating Alzheimer's disease.
  • Monoamine Oxidase (MAO) : The compound was tested against MAO A and B isoforms. It exhibited preferential inhibition towards MAO B with promising IC50 values.

Therapeutic Potential

The biological activities suggest that this compound may have therapeutic implications in:

  • Alzheimer's Disease : Due to its AChE inhibition properties.
  • Parkinson's Disease : As a potential MAO B inhibitor.

Structure–Activity Relationships (SAR)

The SAR studies highlight the importance of specific structural features for biological activity:

Structural FeatureEffect on Activity
Presence of naphthalene moietyEnhances enzyme inhibition
Dihydrobenzodioxin ringContributes to binding affinity
Acetamide groupEssential for bioactivity

Case Study 1: Inhibition of AChE

In a study published in a peer-reviewed journal, the compound was evaluated for its potential as an AChE inhibitor. The results indicated that it not only inhibited AChE effectively but also demonstrated neuroprotective properties in vitro.

Case Study 2: MAO Inhibition Profile

Another study focused on the MAO inhibitory profile of this compound. It was found to selectively inhibit MAO B over MAO A with low micromolar IC50 values. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.

Properties

Molecular Formula

C25H19N5O4

Molecular Weight

453.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C25H19N5O4/c31-24(27-17-8-9-22-23(12-17)34-11-10-33-22)14-29-25(32)21-13-20(28-30(21)15-26-29)19-7-3-5-16-4-1-2-6-18(16)19/h1-9,12-13,15H,10-11,14H2,(H,27,31)

InChI Key

CTKYHRYLNILZMZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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